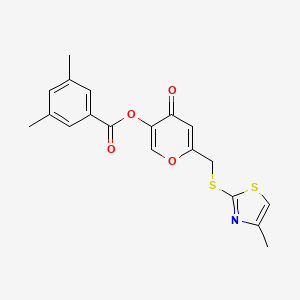

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Description

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-11-4-12(2)6-14(5-11)18(22)24-17-8-23-15(7-16(17)21)10-26-19-20-13(3)9-25-19/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYFGSHSFZMGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a complex organic compound that combines thiazole, pyran, and benzoate moieties. Its unique structure suggests potential biological activities, which have been the subject of various studies. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula: C23H23N1O4S2

- Molecular Weight: 435.51 g/mol

- Structure: The compound features a thiazole ring linked to a pyran and benzoate structure, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting matrix metalloproteinases (MMPs) and kinases, which are critical in various signaling pathways related to inflammation and cancer progression.

- Modulation of Apoptotic Pathways: It affects BCL2 family proteins, promoting apoptosis in cancer cells.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects: The compound has demonstrated significant anti-inflammatory activity in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Analgesic Properties: In animal models, it has shown analgesic effects, indicating its potential use in pain management therapies.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial properties | Showed effectiveness against Gram-positive bacteria |

| Study B | Assess anti-inflammatory effects | Significant reduction in inflammatory markers in vitro |

| Study C | Investigate analgesic activity | Demonstrated pain relief comparable to standard analgesics |

Comparative Analysis

Compared to similar compounds, this compound stands out due to its complex structure and diverse biological activities. In comparison with other thiazole derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| Compound A | Moderate | Low | None |

| Compound B | High | Moderate | Moderate |

| This compound | High | High | Significant |

Comparison with Similar Compounds

Ethyl Benzoate Derivatives (Molecules, 2011)

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 () share a benzoate ester backbone but differ in substituents:

- I-6273 : Contains a methylisoxazole group.

- I-6373 : Features a phenethylthio linkage with a 3-methylisoxazole.

Key Differences :

Pyran-Based Analogs (Acta Crystallographica, 2008)

The compound 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () shares the γ-pyrone core but replaces the thiazole-thioether with a methoxyphenoxy group.

Key Differences :

Thioether-Containing Pesticides (Pesticide Glossary, 2001)

Compounds like S,S-dimethyl dithiopyr () and terbufos () utilize thioether or phosphorodithioate groups for pesticidal action.

Key Differences :

- Toxicity Profile: Thiazole derivatives may exhibit lower acute toxicity than organophosphates (e.g., ethion) due to the absence of reactive phosphate esters .

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Potential Bioactivity | Stability Notes |

|---|---|---|---|---|

| Target Compound | γ-Pyrone + benzoate | 4-Methylthiazole-thioether, 3,5-DMB* | Agrochemical (inferred) | High (thioether, aromatic) |

| I-6273 (Ethyl benzoate) | Benzoate | Methylisoxazole | Enzyme inhibition | Moderate (ester hydrolysis) |

| 2-(4-Methoxyphenoxy)-6-methyl... | γ-Pyrone + benzoate | Methoxyphenoxy | Unknown | Low (polar substituents) |

| Terbufos | Phosphorodithioate | Bis(thiomethyl) ether | Insecticide/Nematicide | Low (reactive phosphate) |

*3,5-DMB = 3,5-dimethylbenzoate

Research Findings and Implications

- Thiazole Advantage : The 4-methylthiazole group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to isoxazole or pyridazine analogs, as seen in similar agrochemicals .

- Ester Stability : The 3,5-dimethylbenzoate ester may resist hydrolysis better than ethyl esters (e.g., I-6230), prolonging bioavailability .

- Safety Profile: Unlike organophosphates (e.g., ethion), the absence of labile phosphorus groups suggests a safer toxicity profile, aligning with trends in modern pesticide design .

Q & A

Basic: What are the recommended synthetic routes for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound’s synthesis involves two key steps: (1) formation of the thioether linkage between the 4-methylthiazole-2-thiol and the pyran-3-yl methyl group, and (2) esterification of the pyran-3-ol intermediate with 3,5-dimethylbenzoic acid.

- Thioether Formation: Use a nucleophilic substitution reaction with a base (e.g., KCO) in polar aprotic solvents like DMF at 60–80°C for 6–8 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Esterification: Employ Steglich esterification (DCC/DMAP) or acid chloride activation (SOCl) under reflux in anhydrous dichloromethane. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of acid to alcohol) and using molecular sieves to absorb water .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR: H and C NMR to confirm the thioether linkage (δ ~3.8–4.2 ppm for SCH) and ester carbonyl (δ ~168–170 ppm). Compare with analogous thiopyran derivatives .

- HRMS: Validate molecular weight (CHNOS) with high-resolution mass spectrometry (expected [M+H]: 414.0987) .

- HPLC: Assess purity (>95%) using a C18 column (MeCN:HO, 70:30, 1 mL/min, UV detection at 254 nm) .

Advanced: What strategies are effective for analyzing contradictory biological activity data across studies (e.g., anticancer vs. antiviral results)?

Methodological Answer:

Contradictions may arise from assay conditions, cell lines, or compound stability. Mitigate via:

- Dose-Response Curves: Test across a wide concentration range (nM–µM) in multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .

- Metabolic Stability: Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) for 24 hours and re-test activity to rule out degradation artifacts .

- Target Profiling: Use kinase or protease panels to identify off-target interactions that may explain divergent results .

Advanced: How can computational modeling predict the compound’s binding affinity to therapeutic targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to dock the compound into ATP-binding pockets (e.g., EGFR kinase). Parameterize the thiazole and pyran moieties as hydrogen-bond acceptors .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency (e.g., hydrophobic contacts with 3,5-dimethylbenzoyl) .

- QSAR Models: Train models on thiazole-containing analogs to correlate substituent effects (e.g., methyl groups on thiazole) with activity .

Advanced: What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed ester) .

- Thermal Stability: Use TGA/DSC to determine decomposition temperature (>200°C suggests suitability for high-temperature formulations) .

- Light Sensitivity: Expose to UV-Vis light (254 nm) for 48 hours and track photodegradation using LC-MS .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO) on the benzoyl ring. Test against cancer cell lines to assess potency shifts .

- Scaffold Hybridization: Replace the pyran-4-one with a quinolinone or coumarin core to enhance π-stacking interactions .

- Bioisosteres: Substitute the thioether with selenoether or methylene groups to compare pharmacokinetic profiles (logP, solubility) .

Basic: What analytical techniques resolve tautomeric or conformational equilibria in this compound?

Methodological Answer:

- VT-NMR: Perform variable-temperature H NMR (25–80°C) in DMSO-d to detect tautomerism (e.g., thione ↔ thiol shifts) .

- X-ray Crystallography: Grow single crystals via slow evaporation (MeOH/EtOAc) and solve structures using SHELXL. Confirm the thioether conformation and hydrogen-bonding networks .

Advanced: How does the compound’s logP and solubility impact in vitro assay design?

Methodological Answer:

- logP Determination: Use shake-flask method (octanol/water partitioning) or HPLC-derived logP. A logP >3 suggests membrane permeability but may require DMSO solubilization (>10 mM stock) .

- Solubility Enhancement: For low aqueous solubility (<50 µM), use β-cyclodextrin complexes or nanoformulations (liposomes) in cell-based assays .

Advanced: What strategies mitigate cytotoxicity in non-target cells while retaining therapeutic efficacy?

Methodological Answer:

- Prodrug Design: Mask the pyran-4-one as a phosphate ester to reduce off-target interactions. Activate via phosphatases in target tissues .

- Selective Delivery: Conjugate with folate or antibody-drug conjugates (ADCs) to target overexpressed receptors (e.g., FRα in cancer cells) .

Basic: How are conflicting crystallographic data (e.g., bond length discrepancies) reconciled during structural analysis?

Methodological Answer:

- Multi-Method Validation: Cross-validate X-ray data with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >0.05 Å may indicate crystal packing effects .

- Hirshfeld Surface Analysis: Map intermolecular interactions to explain atypical bond lengths (e.g., S···O contacts distorting thioether geometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.